

Spectroscopic Profile of Octanedinitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octanedinitrile*

Cat. No.: *B1195947*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **octanedinitrile** (also known as suberonitrile or 1,6-dicyanohexane). The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data of Octanedinitrile

The following tables summarize the key spectroscopic data for **octanedinitrile**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.34	Triplet	4H	-CH ₂ -CN
~1.65	Quintet	4H	-CH ₂ -CH ₂ -CN
~1.45	Multiplet	4H	-CH ₂ -CH ₂ -CH ₂ -CN

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ^{13}C NMR Spectroscopic Data (Estimated)

Chemical Shift (δ) ppm	Assignment
~119	CN
~28	-CH ₂ -CH ₂ -CN
~25	-CH ₂ -CH ₂ -CH ₂ -CN
~17	CH ₂ -CN

Note: Specific experimental data for the ^{13}C NMR of **octanedinitrile** is not readily available. These values are estimated based on data from homologous dinitriles such as adiponitrile and general principles of ^{13}C NMR spectroscopy. The nitrile carbon chemical shift is typically in the 115-120 ppm range.[1]

Table 3: IR Spectroscopic Data

Wavenumber (cm^{-1})	Intensity	Assignment
~2940-2860	Strong	C-H stretch (alkane)
~2247	Strong, Sharp	C≡N stretch (nitrile)
~1465	Medium	CH ₂ bend (scissoring)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity	Assignment
136	Low	[M] ⁺ (Molecular Ion)
110	Medium	[M - C ₂ H ₂] ⁺
96	High	[M - C ₃ H ₄] ⁺
82	High	[M - C ₄ H ₆] ⁺
68	High	[M - C ₅ H ₈] ⁺
54	Very High (Base Peak)	[C ₄ H ₆] ⁺ or [C ₃ H ₄ N] ⁺
41	High	[C ₃ H ₅] ⁺ or [C ₂ H ₃ N] ⁺

Molecular Formula: C₈H₁₂N₂. Molecular Weight: 136.19 g/mol .[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **octanedinitrile** for structural elucidation.

Materials:

- **Octanedinitrile** sample
- Deuterated chloroform (CDCl₃)
- 5 mm NMR tubes
- Pipettes
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **octanedinitrile** sample for ¹H NMR, or 50-100 mg for ¹³C NMR, and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle vortexing may be applied.
 - Using a pipette, carefully transfer the solution into a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm. Avoid the introduction of solid particles or air bubbles.

- Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into a spinner turbine and adjust its depth using a gauge.
 - Place the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.
 - Tune and match the probe for the respective nucleus (^1H or ^{13}C).
- Data Acquisition:
 - For ^1H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typically, 8 to 16 scans are sufficient.
 - For ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 or more) and a relaxation delay (e.g., 2 seconds) are typically required to obtain a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale by setting the residual solvent peak of CDCl_3 to 7.26 ppm for ^1H and 77.16 ppm for ^{13}C .
 - Integrate the peaks in the ^1H spectrum.
 - Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the corresponding nuclei in the **octanedinitrile** molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an infrared spectrum of liquid **octanedinitrile** to identify its functional groups.

Materials:

- **Octanedinitrile** sample
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr) for a liquid cell.
- Pipettes
- Lint-free tissues
- Isopropanol or other suitable solvent for cleaning

Procedure (using ATR):

- Background Spectrum:
 - Ensure the ATR crystal is clean and dry.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
- Sample Analysis:
 - Place a small drop of **octanedinitrile** onto the center of the ATR crystal.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
- Data Processing and Cleaning:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

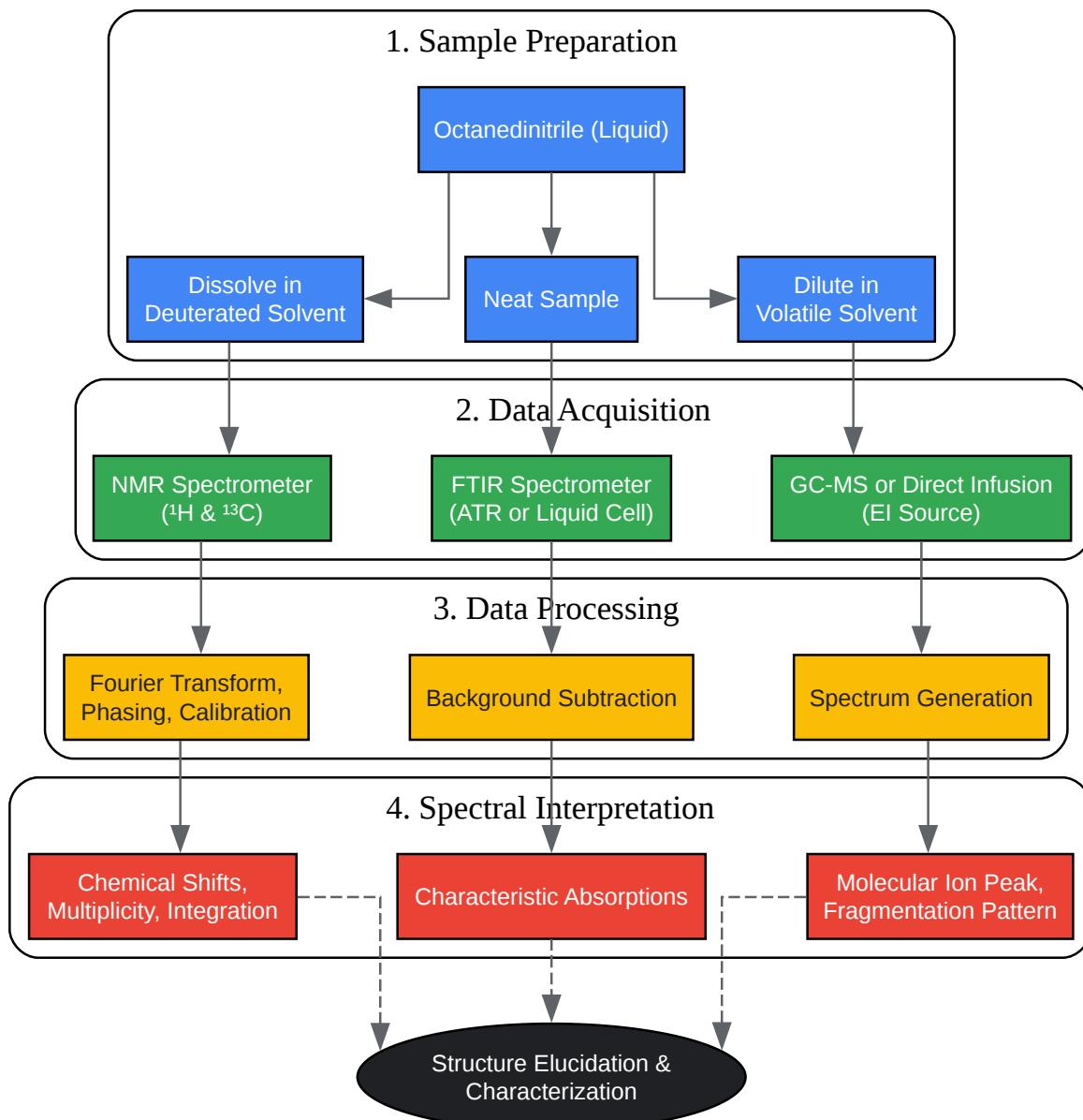
- Identify the characteristic absorption bands and correlate them to the functional groups present in **octanedinitrile**.
- Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free tissue after the measurement.

Mass Spectrometry (Electron Ionization)

Objective: To determine the molecular weight and fragmentation pattern of **octanedinitrile**.

Materials:

- **Octanedinitrile** sample
- Mass spectrometer with an Electron Ionization (EI) source
- Gas chromatograph (GC) for sample introduction (optional, for pure samples direct injection can be used)
- Microsyringe


Procedure:

- Sample Introduction:
 - If using a GC-MS system, dissolve a small amount of **octanedinitrile** in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC. The GC will separate the sample and introduce it into the mass spectrometer.
 - For direct infusion, a small amount of the neat liquid can be introduced via a heated probe.
- Ionization:
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).^[3] This causes the molecules to ionize, forming a molecular ion ($[M]^+$), and to fragment into smaller, charged species.
- Mass Analysis:

- The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Analysis:
 - The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak to confirm the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain information about the structure of the molecule. The difference in mass between the molecular ion and the fragment ions corresponds to the loss of neutral fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **octanedinitrile**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **octanedinitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OCTANENITRILE(124-12-9) IR Spectrum [chemicalbook.com]
- 2. Octanedinitrile [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Octanedinitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195947#spectroscopic-data-nmr-ir-mass-spec-of-octanedinitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com